molecular formula C21H20N2O4 B15167351 Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- CAS No. 651023-21-1

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-

Cat. No.: B15167351
CAS No.: 651023-21-1
M. Wt: 364.4 g/mol
InChI Key: KRPPZQRYUHTBRL-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- is a complex organic compound known for its unique structural properties This compound features a benzoic acid core substituted with a 3,4-dimethoxyphenyl group and a 3-pyridinylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the coupling of 3,4-dimethoxyphenylamine with 3-pyridinylmethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with benzoic acid or its derivatives under acidic or catalytic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,4-dimethoxy-: Known for its simpler structure and different functional properties.

    3,4-Diformylbenzoic acid: Another related compound with distinct chemical behavior.

    3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure.

Uniqueness

What sets benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

651023-21-1

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-[3,4-dimethoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid

InChI

InChI=1S/C21H20N2O4/c1-26-19-9-8-18(12-20(19)27-2)23(14-15-5-4-10-22-13-15)17-7-3-6-16(11-17)21(24)25/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

KRPPZQRYUHTBRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C3=CC=CC(=C3)C(=O)O)OC

Origin of Product

United States

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